molecular formula C16H19N3O B7472636 N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No. B7472636
M. Wt: 269.34 g/mol
InChI Key: OCCNPNLSFILNIK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide have been extensively studied. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It can also improve cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is its versatility in various scientific research applications. It can be used in vitro and in vivo experiments to study its potential therapeutic effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide. One potential direction is to study its potential use as a therapeutic agent for other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to investigate its potential use as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further studies can be conducted to optimize the synthesis method and increase the yield and purity of the final product.
In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic compound that has shown promising results in various scientific research applications. Its versatility and potential therapeutic effects make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide involves a multistep process that starts with the reaction of 2,3-dihydroinden-1-one with ethyl acetoacetate to obtain 2-ethyl-2,3-dihydro-1H-inden-1-one. This intermediate is further reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine to obtain the desired product. The yield of the final product is around 60-70%, and the purity can be increased by recrystallization.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-10-15(11(2)19(3)18-10)16(20)17-14-8-7-12-5-4-6-13(12)9-14/h7-9H,4-6H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCNPNLSFILNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide

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